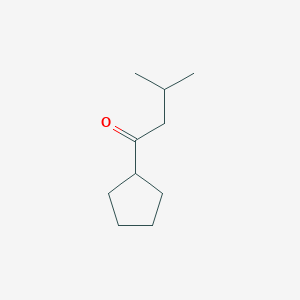
1-Cyclopentyl-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-methylbutan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentyl group attached to a butanone backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-methylbutan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts and continuous flow reactors can enhance the scalability and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
1-Cyclopentyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cycloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or material applications.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways involving cycloalkane derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It serves as an intermediate in the production of fine chemicals, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-3-methylbutan-1-one can be compared with other similar compounds, such as:
Cyclopentylmethanol: Similar in structure but with an alcohol group instead of a ketone.
Cyclopentylacetone: Contains a cyclopentyl group attached to an acetone backbone.
Cyclopentylpropane: A simpler structure with a cyclopentyl group attached to a propane backbone.
The uniqueness of this compound lies in its specific combination of a cyclopentyl group with a butanone backbone, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
6636-81-3 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-cyclopentyl-3-methylbutan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)7-10(11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YDMYZSGPMONABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

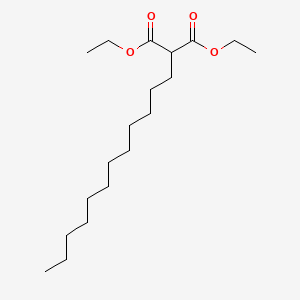





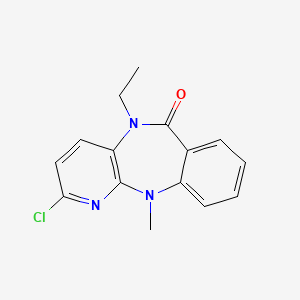
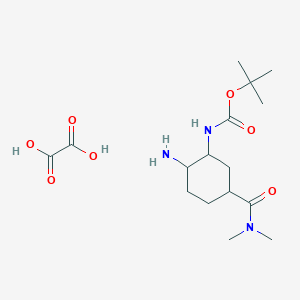
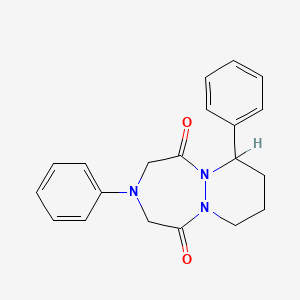
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)

